3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with a methyl group at the 3-position and a tetrahydro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations can be used to prepare naphthyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine core .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridine: Another naphthyridine derivative with similar structural features.
5,6,7,8-Tetrahydro-2-naphthol: A hydroxylated derivative with different chemical properties.
5,6,7,8-Tetrahydro-3-methylquinoline: A quinoline derivative with a similar tetrahydro ring system.
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-7-4-8-2-3-10-6-9(8)11-5-7/h4-5,10H,2-3,6H2,1H3 |
InChI Key |
JULXAFBPGNCTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNCC2)N=C1 |
Origin of Product |
United States |
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